molecular formula C8H13N3OS B15271855 2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine

2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine

Cat. No.: B15271855
M. Wt: 199.28 g/mol
InChI Key: NNWLMGHVBFQPNS-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound consists of a thiazole ring substituted with an amine group and an ether linkage to a methylpyrrolidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine typically involves the reaction of 1-methylpyrrolidine with a thiazole derivative under specific conditions. One common method involves the use of 2-chlorothiazole as a starting material, which undergoes nucleophilic substitution with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyrrolidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine can be compared with other similar compounds to highlight its uniqueness:

    2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline: Similar structure but with a quinoxaline ring instead of a thiazole ring, leading to different chemical and biological properties.

    2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine: Contains a pyrazine ring, which may impart different reactivity and applications.

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Features a pyridine ring, which can result in distinct pharmacological and chemical characteristics.

These comparisons help to understand the unique features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxy-1,3-thiazol-5-amine

InChI

InChI=1S/C8H13N3OS/c1-11-3-2-6(5-11)12-8-10-4-7(9)13-8/h4,6H,2-3,5,9H2,1H3

InChI Key

NNWLMGHVBFQPNS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC2=NC=C(S2)N

Origin of Product

United States

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